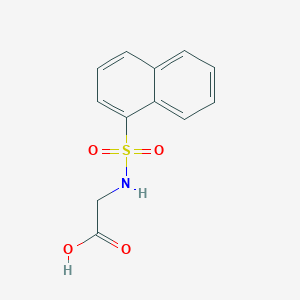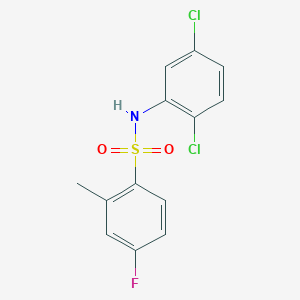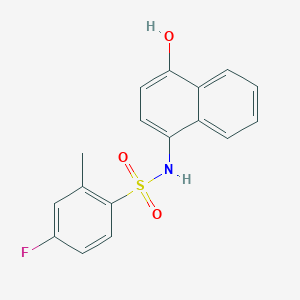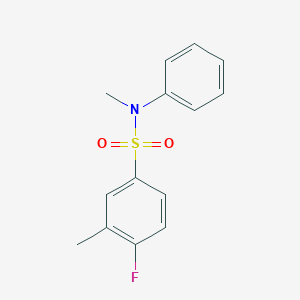![molecular formula C24H22FNO5S B280899 Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A is not fully understood. However, studies have suggested that it acts by targeting various signaling pathways involved in cancer cell growth and inflammation. This compound A has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and cancer cell growth. It also inhibits the activity of Akt, a signaling protein that promotes cell survival and proliferation.
Biochemical and Physiological Effects
This compound A has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound A has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound A has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A in lab experiments is its high potency and specificity. It exhibits potent anti-cancer and anti-inflammatory activity at low concentrations, making it an ideal candidate for further research. However, one of the limitations of using this compound A is its low solubility in water, which can make it challenging to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A. One of the major areas of interest is in the development of new drug formulations that can improve its solubility and bioavailability. Additionally, further research is needed to understand the precise mechanism of action of this compound A and its potential applications in other diseases, such as neurodegenerative disorders. Finally, studies are needed to investigate the safety and toxicity of this compound A in animal models before advancing to clinical trials.
Conclusion
In conclusion, this compound A is a chemical compound with significant potential in scientific research. Its potent anti-cancer and anti-inflammatory activity make it an ideal candidate for further research. However, more studies are needed to understand its precise mechanism of action and potential applications in other diseases. Future research on this compound A has the potential to lead to the development of new and effective therapies for cancer and inflammatory diseases.
Synthesemethoden
The synthesis method of Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A involves several chemical reactions, including the Suzuki coupling reaction, Buchwald-Hartwig amination, and Friedel-Crafts acylation. The process involves the use of various reagents and solvents, such as palladium catalysts, arylboronic acids, amines, and acyl chlorides. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has shown potential therapeutic applications in various scientific research studies. One of the significant areas of interest is in the treatment of cancer. Studies have shown that this compound A exhibits potent anti-cancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. This compound A has also shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Another area of interest is in the treatment of inflammatory diseases. Research studies have demonstrated that this compound A possesses anti-inflammatory properties and can effectively reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C24H22FNO5S |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
methyl 2-tert-butyl-5-[(4-fluorophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H22FNO5S/c1-24(2,3)22-20(23(27)30-4)18-13-19(16-7-5-6-8-17(16)21(18)31-22)26-32(28,29)15-11-9-14(25)10-12-15/h5-13,26H,1-4H3 |
InChI-Schlüssel |
DYBONPXWHKXFLR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
Kanonische SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)
![Ethyl 5-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280825.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)





![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)


![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
